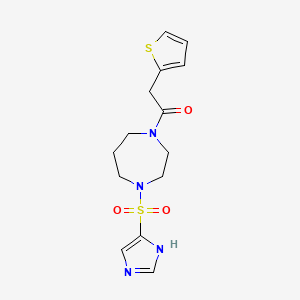
1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(thiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Finally, the thiophene group is introduced via a coupling reaction, such as a Suzuki or Stille coupling, to yield the final product.
- Reaction conditions: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene), temperature (80-100°C).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
-
Formation of the Imidazole Sulfonyl Intermediate:
- Starting with 1H-imidazole, sulfonylation is carried out using a sulfonyl chloride reagent under basic conditions to form the imidazole sulfonyl chloride intermediate.
- Reaction conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), temperature (0-25°C).
-
Synthesis of the Diazepane Intermediate:
- The diazepane ring is synthesized separately, often starting from a diamine precursor through cyclization reactions.
- Reaction conditions: Acid catalyst (e.g., hydrochloric acid), solvent (e.g., ethanol), reflux conditions.
-
Coupling of Intermediates:
- The imidazole sulfonyl chloride intermediate is then reacted with the diazepane intermediate to form the sulfonyl diazepane compound.
- Reaction conditions: Base (e.g., sodium carbonate), solvent (e.g., acetonitrile), temperature (room temperature).
Chemical Reactions Analysis
Types of Reactions: 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:
-
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
- Reagents: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
- Conditions: Mild to moderate temperatures, often in an organic solvent.
-
Reduction: The sulfonyl group can be reduced to a sulfide.
- Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
- Conditions: Low temperatures, typically in an inert atmosphere.
-
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
- Reagents: Various electrophiles or nucleophiles depending on the desired substitution.
- Conditions: Solvent and temperature vary based on the specific reaction.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Dichloromethane, acetonitrile, toluene.
Major Products:
- Oxidation products: Sulfoxides, sulfones.
- Reduction products: Sulfides.
- Substitution products: Various substituted imidazole derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under different conditions.
Biology:
- Potential applications in the development of enzyme inhibitors or receptor modulators.
- Investigated for its interactions with biological macromolecules.
Medicine:
- Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
- Potential use in the treatment of diseases where modulation of imidazole or thiophene-containing compounds is beneficial.
Industry:
- Utilized in the development of advanced materials with specific electronic or optical properties.
- Potential applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(thiophen-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by:
Binding to Enzymes or Receptors: The imidazole and thiophene groups can interact with active sites of enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: The compound may affect signaling pathways involving sulfur-containing groups or nitrogen heterocycles.
Comparison with Similar Compounds
1-(4-(1H-imidazol-4-yl)-1,4-diazepan-1-yl)-2-(thiophen-2-yl)ethanone: Lacks the sulfonyl group, potentially altering its reactivity and biological activity.
1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(furan-2-yl)ethanone: Contains a furan ring instead of a thiophene ring, which may affect its electronic properties and interactions.
Uniqueness:
- The presence of both imidazole and thiophene rings, along with the sulfonyl and diazepane groups, makes 1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(thiophen-2-yl)ethanone unique in its chemical and biological properties. This combination of functional groups can lead to diverse reactivity and potential applications in various fields.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S2/c19-14(9-12-3-1-8-22-12)17-4-2-5-18(7-6-17)23(20,21)13-10-15-11-16-13/h1,3,8,10-11H,2,4-7,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVOJGBKIYTUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


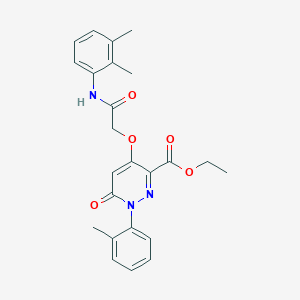

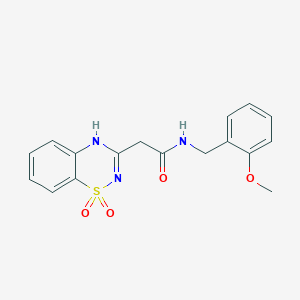

![N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide](/img/structure/B2833237.png)
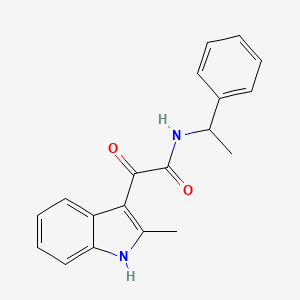
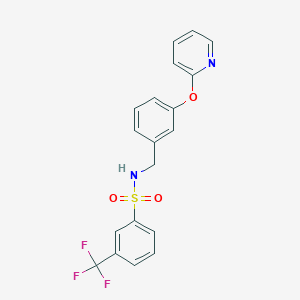
![4-[(Z)-3-(3-chloro-4-methoxyanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2833242.png)
![N-(2-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2833243.png)
![2-(2-Formylphenoxy)-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B2833244.png)
![4-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2833248.png)
